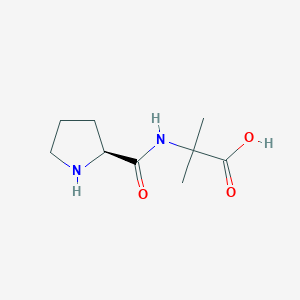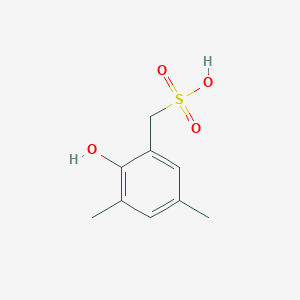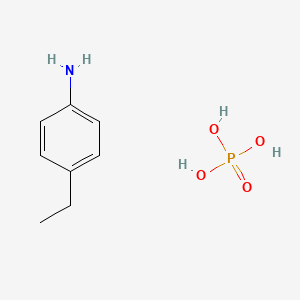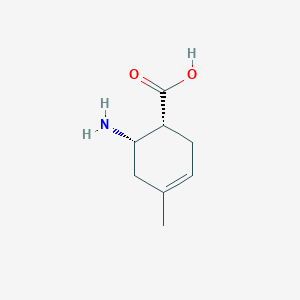
L-Prolyl-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-2-methylalanine is a synthetic amino acid derivative that combines the structural elements of L-proline and 2-methylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-2-methylalanine typically involves the condensation of L-proline with 2-methylalanine. One common method includes the use of benzyloxycarbonyl-L-proline as a starting material . The reaction proceeds through a series of steps, including the formation of a Schiff base, nucleophilic addition, and subsequent hydrolysis to yield the desired product . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of 2-methylalanine, a key component in the synthesis of this compound, involves the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This is followed by nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride, and finally, hydrolysis of the cyano groups to obtain 2-methylalanine . This method is efficient, with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-2-methylalanine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Prolyl-2-methylalanine involves its incorporation into peptides and proteins, where it can influence the folding and stability of these macromolecules . The compound’s unique structure allows it to interact with specific molecular targets and pathways, potentially modulating cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
L-Prolyl-2-methylalanine can be compared with other similar compounds, such as:
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: A useful chiral building block for the organic synthesis of pharmaceuticals.
These compounds share some structural similarities with this compound but differ in their specific properties and applications. This compound’s unique combination of L-proline and 2-methylalanine makes it particularly valuable for studying protein folding and stability, as well as for its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
821776-22-1 |
|---|---|
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,8(13)14)11-7(12)6-4-3-5-10-6/h6,10H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
CNIXQILFTAWLOL-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C)(C(=O)O)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)







![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
